6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine
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Overview
Description
6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine varies depending on its application. In medicinal chemistry, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of viruses and bacteria. In material science, this compound has been used as a ligand for the synthesis of metal-organic frameworks.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine have been extensively studied. In medicinal chemistry, this compound has been shown to inhibit the activity of various enzymes, including tyrosine kinases and topoisomerases. It has also been shown to induce oxidative stress and DNA damage in cancer cells. In material science, this compound has been used as a linker for the synthesis of metal-organic frameworks.
Advantages and Limitations for Lab Experiments
The advantages of using 6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine in lab experiments include its high potency and selectivity, as well as its ability to inhibit the activity of various enzymes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for the study of 6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine. In medicinal chemistry, further studies are needed to determine its potential use as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections. In material science, this compound can be further studied for its potential use as a linker for the synthesis of metal-organic frameworks with unique properties. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for its various applications.
Conclusion
In conclusion, 6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further studies are needed to determine its potential as a therapeutic agent and as a linker for the synthesis of metal-organic frameworks.
Synthesis Methods
The synthesis of 6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine has been achieved using different methods. One of the most common methods is the reaction of 2-chloro-5-nitropyridine with sodium azide, followed by reduction with palladium on carbon and reaction with phenylacetylene. Another method involves the reaction of 6-chloroimidazo[1,2-a]pyridine with 5-phenyltetrazole in the presence of a base.
Scientific Research Applications
6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antibacterial properties. In addition, it has been studied for its potential use as a fluorescent probe for detecting metal ions. This compound has also been used in material science for the synthesis of metal-organic frameworks.
properties
IUPAC Name |
6-chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN6/c16-12-6-7-14-17-13(9-21(14)8-12)10-22-19-15(18-20-22)11-4-2-1-3-5-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARRZCWERUKINS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC3=CN4C=C(C=CC4=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine |
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